molecular formula C13H10O3 B1584288 2,4'-Dihydroxybenzophenone CAS No. 606-12-2

2,4'-Dihydroxybenzophenone

Cat. No. B1584288
CAS RN: 606-12-2
M. Wt: 214.22 g/mol
InChI Key: HUYKZYIAFUBPAQ-UHFFFAOYSA-N
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Description

2,4’-Dihydroxybenzophenone (DHBP) is an organic compound with the chemical formula 2,4-(OH)₂-C₆H₃COC₆H₅ . It is widely used in the benzophenone group of UV absorbers . It is also used as a precursor to, or a degradation product of, diverse commercial materials .


Synthesis Analysis

DHBP can be synthesized by reacting resorcinol with a benzotrihalide . Another method involves the solvent-free reaction of benzoyl chloride . The organic 2,4-dihydroxybenzophenone single crystals were grown by the slow evaporation solution growth technique .


Molecular Structure Analysis

The molecular structure of DHBP consists of two hydroxyl groups attached to a benzene ring, which is further connected to a carbonyl group and another benzene ring . The strength of intramolecular hydrogen bonds in DHBP is affected by the type and position of substituents .


Chemical Reactions Analysis

The UV absorption ability of DHBP is dependent on the substituents. The strength of intramolecular hydrogen bonds is the main factor affecting this type of UV absorber . The addition of different substituents leads to various changes in the strength of the hydrogen bonding in 2,4-dihydroxybenzophenone .


Physical And Chemical Properties Analysis

DHBP is an off-white solid . It has a molecular weight of 214.22 g/mol . The maximum absorption wavelength (λ max) of DHBP is dependent on the substituents at the benzylidene ring .

Scientific Research Applications

Nonlinear Optical Materials

2,4’-Dihydroxybenzophenone: is utilized in the development of organic nonlinear optical (NLO) materials, which are crucial for advancements in telecommunication, frequency mixing, optical computing, and optical data storage. The compound’s ability to form single crystals through slow evaporation solution growth techniques makes it suitable for these applications .

UV Curing Applications

The compound finds extensive use in UV curing applications, particularly in inks, adhesives for coatings, optical fibers, and printed circuit boards. Its non-hygroscopic nature and stability under UV radiation make it an ideal candidate for these purposes .

Optical Limiters for Laser Safety Devices

2,4’-Dihydroxybenzophenone: is expected to be a potential material for optical limiters-driven laser safety devices. These devices are essential for protecting eyes and sensors from damage due to high-intensity laser beams .

Ultraviolet Absorption in Textiles

This compound is also significant in the textile industry, where it’s used as an ultraviolet absorbent. It enhances the UV resistance of fabrics, thereby protecting them from damage by ultraviolet light. The effectiveness of this application is influenced by the concentration of the compound and the type of fabric .

Whitening Agent for Cotton and Polyester

In addition to UV protection, 2,4’-Dihydroxybenzophenone serves as a whitening agent for cotton and polyester materials. Its ability to absorb UV light contributes to the prevention of yellowing and degradation of these fabrics .

Synthesis of Other UV Absorbents

Lastly, 2,4’-Dihydroxybenzophenone is a basic raw material for synthesizing other UV absorbents like UV-9, UV-531, and UV-B. These derivatives are applied across various kinds of polymer, rubber, and coating materials to provide UV protection .

Mechanism of Action

Target of Action

The primary target of 2,4’-Dihydroxybenzophenone is the intramolecular hydrogen bonds in the molecule itself . The strength of these bonds is the main factor affecting the UV absorption ability of this compound .

Mode of Action

2,4’-Dihydroxybenzophenone interacts with its targets by forming intramolecular hydrogen bonds . The addition of different substituents leads to various changes in the strength of the hydrogen bonding in 2,4’-Dihydroxybenzophenone . For instance, halogen groups and electron-absorbing groups such as -CN and -NO2 increase the strength of the hydrogen bond, while electron-giving groups such as -N(CH3)2 and -OCH3 decrease the strength of the bond .

Biochemical Pathways

2,4’-Dihydroxybenzophenone affects the β-Catenin signaling pathway . It increases the phosphorylation of glycogen synthase kinase-3β (GSK-3β) at Ser9 and the total expression of β-catenin in the cytosol . This leads to an increase in the localization of β-catenin into the nucleus .

Pharmacokinetics

It is known that the compound is insoluble in water , which may affect its bioavailability.

Result of Action

The action of 2,4’-Dihydroxybenzophenone results in increased osteoblast differentiation and activation . This is evidenced by increased alkaline phosphatase (ALP) activation and mineralization in a concentration-dependent manner, accompanied by higher expression of osteoblast-specific markers .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,4’-Dihydroxybenzophenone. For instance, it is toxic to aquatic life with long-lasting effects . Also, the compound’s insolubility in water may affect its distribution in the environment and its interaction with biological systems.

Safety and Hazards

DHBP is considered hazardous. It can cause serious eye irritation and is suspected of damaging fertility or the unborn child . It is also toxic to aquatic life with long-lasting effects .

Future Directions

The effect of substituents on the properties of 2,4-dihydroxy dibenzophenone is a research hotspot . Future research could focus on the effect of different substituents on the UV absorption ability and the strength of intramolecular hydrogen bonds in DHBP .

properties

IUPAC Name

(2-hydroxyphenyl)-(4-hydroxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O3/c14-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)15/h1-8,14-15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUYKZYIAFUBPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80277556
Record name 2,4'-Dihydroxybenzophenone
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Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS RN

606-12-2
Record name 2,4′-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Record name 2,4'-Dihydroxybenzophenone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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